molecular formula C12H16N4O4S B2681549 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one CAS No. 946263-69-0

2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2681549
CAS No.: 946263-69-0
M. Wt: 312.34
InChI Key: AYCBPRDSFCEXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a furan ring, and a dimethylsulfamoyl group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazines or tetrahydropyridazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Dihydropyridazines or tetrahydropyridazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one: Similar structure but with a thiophene ring instead of a furan ring.

    2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one imparts unique electronic and steric properties, which may influence its reactivity and interaction with biological targets differently compared to similar compounds with other heterocyclic rings.

Properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-6-oxopyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-15(2)21(18,19)13-7-8-16-12(17)6-5-10(14-16)11-4-3-9-20-11/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCBPRDSFCEXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.